molecular formula C8H8N4O2 B1350283 4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol CAS No. 400079-96-1

4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol

Cat. No. B1350283
M. Wt: 192.17 g/mol
InChI Key: LHXMXXFOAVFFIL-UHFFFAOYSA-N
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Description

“4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is a heterocyclic compound1. It has the molecular formula C8H8N4O223. The CAS Number is 400079-96-12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.



Molecular Structure Analysis

The molecular weight of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is approximately 192.182. The average mass is 192.175 Da and the monoisotopic mass is 192.064728 Da3.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.



Physical And Chemical Properties Analysis

The molecular formula of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is C8H8N4O223. The molecular weight is approximately 192.182.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various pyrazole and pyrazine derivatives has been a topic of interest due to their diverse biological activities. For instance, Zaki et al. (2016) explored the regioselectivity of 1,3-dipolar cycloadditions and reported the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, demonstrating significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016).
  • Further research into pyrazole derivatives has shown their potential as antibacterial agents. Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, identifying compounds with significant efficacy (Bildirici, Şener, & Tozlu, 2007).

Biological Activities

  • Pyrazole and pyrazine derivatives have been investigated for their potential in treating various diseases. For example, synthesis modifications of hetero-fused pyrazoles derived from specific pyrazole carboxylates have demonstrated the possibility of transforming to pyrazolo[1,5-a]pyrazine systems, hinting at versatile applications in medicinal chemistry (Kharaneko, Pekhtereva, & Kharaneko, 2020).
  • The heme polymerization inhibitory activity (HPIA) assay of synthesized N-phenylpyrazoline compounds from dibenzalacetone showed promising antimalarial properties, indicating that certain pyrazole derivatives could be more potent than traditional antimalarial drugs like quinine (Ekawati, Purwono, & Mardjan, 2020).

Material Science Applications

  • Pyrazine derivatives have also found applications in materials science, particularly in the development of organic solar cells. Sivakumar et al. (2020) synthesized small molecules based on dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione as non-fullerene acceptors for bulk heterojunction organic solar cells, showcasing their potential in renewable energy technologies (Sivakumar, Rosa Bernardo, Marchezi, & Nogueira, 2020).

Safety And Hazards

I couldn’t find specific safety and hazard information for “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMXXFOAVFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395404
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol

CAS RN

400079-96-1
Record name 4H,9H-Dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400079-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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